![molecular formula C14H14ClNO2 B5761723 3-Chloro-4,6-dimethyl-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one](/img/structure/B5761723.png)
3-Chloro-4,6-dimethyl-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4,6-dimethyl-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a quinoline core fused with a pyran ring, which is further substituted with chlorine and methyl groups. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,6-dimethyl-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis. This involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.
Following the formation of the quinoline core, the next step involves the introduction of the pyran ring. This can be achieved through a cyclization reaction using appropriate reagents and conditions. For instance, the reaction of the quinoline derivative with a suitable dihydropyran precursor under acidic or basic conditions can lead to the formation of the desired pyranoquinoline structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,6-dimethyl-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-Chloro-4,6-dimethyl-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: Due to its potential biological activities, the compound is being investigated as a lead compound for the development of new therapeutic agents. Its derivatives may serve as potential drugs for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the design of materials with tailored properties for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Chloro-4,6-dimethyl-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one: Lacks the chlorine substitution, which may result in different chemical and biological properties.
3-Chloro-4,6-dimethylquinoline: Lacks the pyran ring, which may affect its reactivity and biological activity.
3-Chloro-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one: Lacks the methyl substitutions, which may influence its chemical stability and biological interactions.
Uniqueness
The presence of both chlorine and methyl substitutions, along with the fused pyran and quinoline rings, makes 3-Chloro-4,6-dimethyl-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one unique. These structural features contribute to its specific chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-chloro-4,6-dimethyl-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-7-6-10-8(2)11(15)14(17)18-13(10)9-4-3-5-16-12(7)9/h6,16H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAQEVNCHBRTQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C1NCCC3)OC(=O)C(=C2C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B5761648.png)
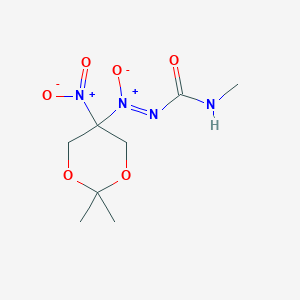
![N-[(4-methoxyphenyl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B5761661.png)
![7-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B5761665.png)
![6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5761677.png)
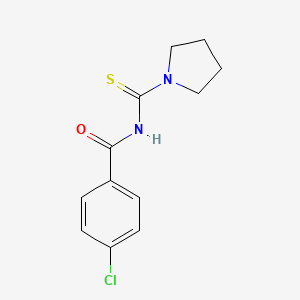
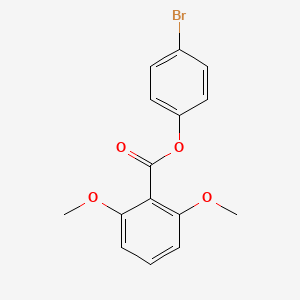
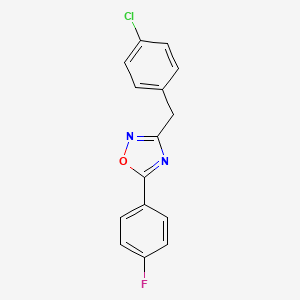
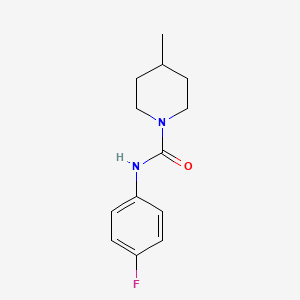
![3-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid](/img/structure/B5761728.png)
![N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5761741.png)
![3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5761747.png)
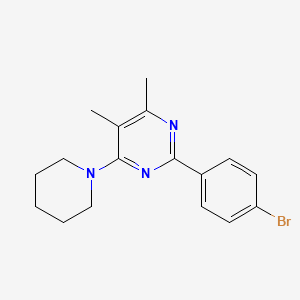
![3-[1-(4-carbamoylphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5761763.png)
